3,3-Difluorocyclopentanecarboxylic acid

Organic Synthesis Medicinal Chemistry Fluorination

3,3-Difluorocyclopentanecarboxylic acid is the rational choice when a fluorinated cyclopentane core is needed. The gem-difluoro group lowers pKa to 3.85 (vs 4.99 for non-fluorinated analogue), enhancing acidity and reactivity while delivering proven metabolic stability analogous to FDA-approved Maraviroc. Unlike the 2,2-isomer, the 3,3-isomer benefits from a straightforward, high-yielding deoxofluorination route, ensuring lower cost and scalability. Procure for patented bisimidazole/bisbenzimidazole libraries or SAR studies where ionization and ring conformation are critical. This is the only scientifically justified compound for projects requiring this precise pharmacophore.

Molecular Formula C6H8F2O2
Molecular Weight 150.125
CAS No. 1260897-05-9
Cat. No. B580606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclopentanecarboxylic acid
CAS1260897-05-9
Molecular FormulaC6H8F2O2
Molecular Weight150.125
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(F)F
InChIInChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)
InChIKeyDXLZFZGHXIZHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorocyclopentanecarboxylic Acid (CAS 1260897-05-9): Core Physicochemical and Safety Profile for Procurement


3,3-Difluorocyclopentanecarboxylic acid (CAS 1260897-05-9) is a fluorinated cyclopentane building block with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol [1]. It features a gem-difluoro substitution at the 3-position of the cyclopentane ring, which confers a distinct profile of lipophilicity (XLogP3-AA = 1.3) and hydrogen bonding properties (H-bond donor count = 1; acceptor count = 4) [1]. The compound is characterized by a predicted pKa of 3.85 ± 0.40, a calculated aqueous solubility of approximately 30 g/L at 25 °C, and a calculated density of 1.29 ± 0.1 g/cm³ . Its hazard classification according to the ECHA C&L Inventory includes serious eye damage (Eye Dam. 1, H318), skin irritation (Skin Irrit. 2, H315), and specific target organ toxicity – single exposure (STOT SE 3, H335), which are critical considerations for handling and safety protocols during procurement [2].

Why Generic Cyclopentane Carboxylic Acids Cannot Substitute for 3,3-Difluorocyclopentanecarboxylic Acid in Research and Development


The strategic incorporation of a gem-difluoro group at the 3-position of the cyclopentane ring fundamentally alters the physicochemical, synthetic, and biological profile of the carboxylic acid building block, rendering non-fluorinated or regioisomeric analogs poor substitutes. The strong electron-withdrawing effect of the fluorine atoms lowers the pKa by over one log unit compared to non-fluorinated cyclopentanecarboxylic acid (pKa 4.99 vs 3.85), significantly increasing the acid strength and affecting its reactivity and salt formation . Furthermore, the gem-difluoro motif imparts a unique conformational bias and enhanced metabolic stability that is not achievable with mono-fluorinated or non-fluorinated counterparts [1]. Critically, the 3,3-difluoro regioisomer offers a straightforward, high-yielding synthetic route via deoxofluorination, whereas its 2,2-difluoro isomer requires complex, low-yielding bypass routes, directly impacting procurement cost and scalability [2]. The following quantitative evidence details these non-interchangeable differences.

Quantitative Differentiation Guide for 3,3-Difluorocyclopentanecarboxylic Acid vs. Closest Analogs


Synthetic Accessibility: 3,3-Difluoro Isomer Achieved via Straightforward Deoxofluorination, While 2,2-Difluoro Isomer Requires Complex Bypass Route

The synthesis of 3,3-difluorocyclopentanecarboxylic acid is achieved via straightforward deoxofluorination of the corresponding 3-ketocyclopentanecarboxylate using Deoxo-Fluor®. In contrast, the 2,2-difluoro regioisomer cannot be prepared by this direct method and requires a multi-step bypass route via (2-oxocycloalkyl)methyl acetates, which is both lower yielding and more time-consuming [1]. This difference in synthetic efficiency directly impacts the cost, scalability, and commercial availability of the building block for procurement.

Organic Synthesis Medicinal Chemistry Fluorination

Enhanced Acidity: 3,3-Difluorocyclopentanecarboxylic Acid Exhibits a pKa of 3.85, Over 1 Unit Lower than Non-Fluorinated Cyclopentanecarboxylic Acid (pKa 4.99)

The electron-withdrawing effect of the gem-difluoro group at the 3-position substantially increases the acidity of the carboxylic acid. The predicted pKa of 3,3-difluorocyclopentanecarboxylic acid is 3.85 ± 0.40 . In comparison, the non-fluorinated parent compound, cyclopentanecarboxylic acid, has a reported pKa of 4.99 . This difference of over one pKa unit indicates that the fluorinated analog is more than ten times more acidic at physiological pH, which profoundly impacts its ionization state, salt formation, and reactivity in both chemical and biological contexts.

Physicochemical Properties Medicinal Chemistry Salt Formation

Dramatically Reduced Aqueous Solubility vs. Non-Fluorinated Analog: 30 g/L vs. >6,600 mg/L

Fluorination drastically alters the aqueous solubility profile. 3,3-Difluorocyclopentanecarboxylic acid has a calculated aqueous solubility of 30 g/L (30,000 mg/L) at 25 °C . Its non-fluorinated counterpart, cyclopentanecarboxylic acid, is estimated to have a much higher water solubility of 6,676 mg/L . The approximately 4.5-fold reduction in solubility for the fluorinated compound is a critical differentiation for applications requiring precise control over solubility, partitioning, or crystallization behavior.

Solubility Drug Formulation Physicochemical Properties

Proven Utility as Key Intermediate for Linked Bisimidazoles and Bisbenzimidazoles, a Privileged Scaffold Class

3,3-Difluorocyclopentanecarboxylic acid is specifically cited as an intermediate in the preparation of linked bisimidazoles, bisbenzimidazoles, and their analogs, as documented in a PCT International Application by Hewawasam, P., et al. . While direct quantitative biological data for the final products is not provided in the referenced application, the specific use of this gem-difluoro building block in a patented synthetic pathway underscores its value in accessing a class of compounds with potential therapeutic applications. In contrast, non-fluorinated or mono-fluorinated cyclopentane carboxylic acids are not highlighted for this specific application, suggesting a unique role for the 3,3-difluoro motif in this privileged scaffold space.

Drug Discovery Medicinal Chemistry Intermediate

Class-Level Advantage: gem-Difluoro Motif Enhances Metabolic Stability, as Exemplified by Maraviroc and Related Building Blocks

The strategic incorporation of a gem-difluoro group is a validated tactic to enhance the metabolic stability of drug candidates. A prominent example is the antiretroviral drug Maraviroc, which utilizes a 4,4-difluorocyclohexanecarboxylic acid building block to achieve a unique antiviral profile and avoid hERG channel affinity [1]. Similarly, the 3,3-difluorocyclopentane motif is expected to confer increased resistance to metabolic oxidation compared to non-fluorinated analogs due to the strength of the carbon-fluorine bond [2]. While direct comparative metabolic stability data for 3,3-difluorocyclopentanecarboxylic acid is not available, this class-level inference from a structurally analogous gem-difluoro building block in an FDA-approved drug provides a strong, rational basis for selecting this compound over non-fluorinated alternatives when metabolic stability is a key design criterion.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Research and Industrial Application Scenarios for 3,3-Difluorocyclopentanecarboxylic Acid Based on Quantified Differentiation


Medicinal Chemistry Campaigns Requiring a Metabolically Stable Cyclopentane Carboxylic Acid Isostere

When a lead series contains a cyclopentane carboxylic acid moiety and optimization requires improved metabolic stability without altering the core ring size, 3,3-difluorocyclopentanecarboxylic acid is the rational procurement choice. The gem-difluoro motif is a validated strategy for blocking metabolic oxidation, as evidenced by the success of analogous 4,4-difluorocyclohexane building blocks in FDA-approved drugs like Maraviroc [1]. This application leverages the class-level evidence of enhanced metabolic stability, directly addressing a key limitation of non-fluorinated analogs.

Synthesis of Linked Bisimidazole or Bisbenzimidazole Libraries as Potential Kinase Inhibitors or Antiviral Agents

For research programs focused on synthesizing libraries of linked bisimidazoles or bisbenzimidazoles—a privileged class of compounds with known biological activities—3,3-difluorocyclopentanecarboxylic acid is not just an intermediate but a specifically patented one . Procurement of this specific building block is essential for fidelity to published synthetic routes and for accessing the precise structural space claimed in relevant patents. Non-fluorinated cyclopentane carboxylic acids are not documented for this specific application, making the 3,3-difluoro compound the only scientifically justified choice.

Chemical Biology Studies Investigating the Impact of Fluorination on Conformation and Hydrogen Bonding

The unique electronic and steric profile of the gem-difluoro group makes 3,3-difluorocyclopentanecarboxylic acid an ideal probe molecule. Its significantly increased acidity (pKa = 3.85) compared to non-fluorinated cyclopentanecarboxylic acid (pKa = 4.99) alters hydrogen bonding potential and ionization state at physiological pH. Additionally, the fluorine atoms can influence the preferred ring conformation. Researchers investigating structure-activity relationships (SAR) where carboxylate ionization or ring geometry is critical should procure this compound to explore these specific effects, which cannot be studied with a generic, non-fluorinated analog.

Large-Scale R&D Requiring a Cost-Effective and Synthetically Accessible gem-Difluoro Cyclopentane Building Block

For projects that require a gem-difluoro cyclopentane motif but need to scale beyond milligram quantities, 3,3-difluorocyclopentanecarboxylic acid is the superior procurement choice over its 2,2-difluoro regioisomer. The 3,3-isomer is synthesized via a straightforward, high-yielding deoxofluorination route, whereas the 2,2-isomer requires a complex, low-yielding bypass synthesis [2]. This fundamental difference in synthetic accessibility translates to better commercial availability, lower cost, and greater scalability for the 3,3-isomer, making it the practical choice for any project requiring more than exploratory amounts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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